4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Physicochemical characterization Building block selection Medicinal chemistry

4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1416348-20-3) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class. Its molecular formula is C12H8Cl2N4O with a molecular weight of 295.12 g/mol, and it is commercially supplied at purities of ≥95% to ≥98%.

Molecular Formula C12H8Cl2N4O
Molecular Weight 295.12 g/mol
Cat. No. B11838735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC12H8Cl2N4O
Molecular Weight295.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)Cl
InChIInChI=1S/C12H8Cl2N4O/c1-19-10-3-2-7(4-9(10)13)18-12-8(5-17-18)11(14)15-6-16-12/h2-6H,1H3
InChIKeyIYPMQXBLTFKDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold, Physicochemical Identity, and Procurement-Grade Characterization


4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1416348-20-3) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class. Its molecular formula is C12H8Cl2N4O with a molecular weight of 295.12 g/mol, and it is commercially supplied at purities of ≥95% to ≥98% . The scaffold is recognized as a privileged pharmacophore in kinase inhibitor design, with numerous derivatives entering preclinical and clinical evaluation for oncology indications [1].

Why 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by a Generic Pyrazolo[3,4-d]pyrimidine Intermediate


The 4-chloro substituent is the primary synthetic handle for nucleophilic displacement in the assembly of 1,4-disubstituted kinase inhibitor candidates, and the N1‑aryl group directly determines the steric and electronic environment of the final ligand [1] [2]. Substituting a generic 4‑chloropyrazolo[3,4‑d]pyrimidine that bears a different N1‑aryl group (e.g., simple phenyl or 4‑chlorophenyl) changes both the reactivity of the C4 leaving group and the final compound's binding‑pocket complementarity, making SAR campaigns non‑transferable and re‑optimization mandatory [3].

Quantitative Differentiation Evidence for 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Against the Closest Structural Analogs


Molecular Weight and Heavy-Atom Count Differentiation Versus the 4-Chlorophenyl and 3-Methoxyphenyl Analogs

The target compound (MW 295.12 g/mol) is approximately 30 Da heavier than the 4‑chlorophenyl analog (MW 265.10 g/mol, CAS 5334‑59‑8) and 35 Da heavier than the 3‑methoxyphenyl analog (MW 260.68 g/mol, CAS 650628‑68‑5) . This mass difference arises from the dual chloro‑methoxy substitution on the N1‑phenyl ring and provides a distinct mass‑spectrometric signature for reaction monitoring.

Physicochemical characterization Building block selection Medicinal chemistry

Computed logP Differentiation: Increased Lipophilicity Versus Mono‑Substituted Phenyl Analogs

The target compound has a computed logP of 2.55 (ZINC15) [1], compared with logP 2.47–2.60 for the unsubstituted phenyl analog (CAS 5334‑48‑5) [2] and a predicted logP of approximately 1.45 for the closely related 4‑(3‑chloro‑4‑methoxyphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑6‑amine (Hit2Lead data) . The additional chlorine on the N1‑phenyl ring modestly elevates logP relative to the mono‑methoxy or unsubstituted phenyl series, which may be advantageous for passive membrane permeability in cellular assays.

Lipophilicity Drug-likeness Permeability prediction

Regiochemical Fidelity: N1‑Arylation with 3‑Chloro‑4‑methoxyphenyl Hydrazine Ensures a Defined Substitution Pattern Not Available from Generic Alkylation

The published selective‑synthesis protocol for 1‑substituted 4‑chloropyrazolo[3,4‑d]pyrimidines demonstrates that aromatic hydrazines react with 4,6‑dichloropyrimidine‑5‑carboxaldehyde under base‑free conditions to give exclusively the N1‑aryl product through hydrazone formation followed by thermal cyclization [1]. This methodology is directly applicable to 3‑chloro‑4‑methoxyphenylhydrazine and circumvents the N2‑regioisomer contamination that plagues generic N‑alkylation approaches. In contrast, Mitsunobu‑based N1‑alkylation of the parent 4‑chloro‑1H‑pyrazolo[3,4‑d]pyrimidine is limited to aliphatic alcohols and cannot install the 3‑chloro‑4‑methoxyphenyl group without a separate multistep sequence [2].

Regioselective synthesis Building block integrity SAR reproducibility

C4 Chlorine as a Leaving Group: Enables Direct Amination to Access JAK‑ and EGFR‑Targeted Chemotypes

The C4 chlorine of the pyrazolo[3,4‑d]pyrimidine core undergoes facile nucleophilic displacement with primary and secondary amines to generate 4‑aminopyrazolo[3,4‑d]pyrimidines, a transformation that forms the cornerstone of numerous kinase‑inhibitor SAR programs including JAK3‑selective inhibitors [1] and EGFR‑T790M inhibitors [2]. This single‑step derivatization contrasts with C4‑unsubstituted or C4‑methyl analogs that require pre‑activation (e.g., oxidation, halogenation) before amine installation, adding two or more synthetic steps.

Nucleophilic aromatic substitution Kinase inhibitor synthesis Parallel chemistry

Absence of Baseline Biological Activity: A Blank Slate for Probe Design Without Pre‑Existing Off‑Target Liability

According to the ZINC15 database (ChEMBL 20 annotation), 4‑chloro‑1‑(3‑chloro‑4‑methoxyphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidine has no known biological activity against any ChEMBL‑annotated target and has not been reported in any peer‑reviewed publication or clinical trial [1]. This contrasts with the structurally related PP2 (4‑amino‑5‑(4‑chlorophenyl)‑7‑(t‑butyl)pyrazolo[3,4‑d]pyrimidine), which is a well‑characterized Src‑family kinase inhibitor with known off‑target activity against EGFR (IC50 480 nM) and ZAP‑70 (IC50 >100 µM) [2]. The absence of pre‑existing pharmacology means the target compound can serve as a clean starting point for chemoproteomic profiling or fragment‑based screening without confounding polypharmacology.

Chemical probe Target engagement Selectivity screening

Commercial Purity Benchmarks: Minimum 95%–98% Specification with ISO‑Certified Quality Systems

Multiple vendors list this compound with a purity specification of NLT 98% (MolCore, ISO‑certified) or minimum 95% (CymitQuimica/Biosynth) . The unsubstituted phenyl analog (CAS 5334‑48‑5) is also offered at 95% purity [1], but the dual‑chloro‑methoxy substitution pattern of the target compound provides a unique HPLC retention time and UV chromophore that facilitates purity verification by standard reversed‑phase methods.

Quality assurance Procurement specification Batch consistency

Procurement‑Relevant Application Scenarios for 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine


Parallel Synthesis of 4‑Aminopyrazolo[3,4‑d]pyrimidine Kinase‑Focused Libraries

Medicinal chemistry teams building JAK, EGFR, or CDK inhibitor libraries can use the C4 chlorine as a single‑step diversification point via SNAr with a panel of amines [1]. The pre‑installed N1‑(3‑chloro‑4‑methoxyphenyl) group occupies the hydrophobic back pocket of the ATP‑binding site in many kinases, a binding mode validated in numerous pyrazolo[3,4‑d]pyrimidine‑based inhibitor co‑crystal structures [2].

Chemical‑Biology Probe Development Requiring a Pharmacologically Silent Scaffold

Because the compound carries zero annotated biological activity in ChEMBL [1], it is suitable as a starting point for fragment‑based screening or chemoproteomic target‑ID campaigns where an uncharacterized chemical starting point minimizes the risk of pre‑existing off‑target pharmacology that could confound phenotypic readouts.

Methodology Development for Regioselective N1‑Arylation of Pyrazolo[3,4‑d]pyrimidines

Process chemistry groups optimizing the Babu–Morrill hydrazine‑condensation protocol can use this compound as a reference standard for validating reaction selectivity, yield, and purity, because its 3‑chloro‑4‑methoxyphenyl substitution pattern provides distinct NMR and MS signatures that facilitate unambiguous regioisomer identification [1].

Quote Request

Request a Quote for 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.